molecular formula C19H16N6OS B2749639 N-(4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868969-62-4

N-(4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2749639
CAS No.: 868969-62-4
M. Wt: 376.44
InChI Key: XRNFHYZROSWZLE-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolopyridazine core fused with a pyridine ring. The molecule is further functionalized with a sulfanyl acetamide group linked to a 4-methylphenyl substituent. Its physicochemical properties, such as moderate water solubility (inferred from structurally similar compounds in ), suggest suitability for further drug development .

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c1-13-2-4-15(5-3-13)21-17(26)12-27-18-7-6-16-22-23-19(25(16)24-18)14-8-10-20-11-9-14/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNFHYZROSWZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves a multi-step process. One common method includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridazine core . This reaction is usually carried out under mild conditions at room temperature, making it an efficient and practical approach.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing scalable processes that can be easily transitioned from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild temperatures and neutral to slightly acidic or basic pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfides, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways that regulate cell growth and survival . The compound binds to the active site of the kinase, preventing its activation and subsequent downstream signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and properties can be contextualized by comparing it to analogs with variations in the triazolopyridazine core, substituents, and side chains. Below is a detailed analysis:

Substituent Modifications on the Triazolo Ring

  • Pyridin-4-yl vs. Chlorophenyl: The compound in , N-(4-acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide, replaces the pyridin-4-yl group with a 4-chlorophenyl moiety. The chloro substituent increases lipophilicity (ClogP ~3.2 vs. Pyridin-4-yl, being a hydrogen-bond acceptor, may improve target binding specificity in polar active sites .
  • Methyl vs. Ethoxy Phenyl :
    lists 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 891117-12-7). The ethoxy group introduces steric bulk and polarity compared to the methyl group, which could modulate metabolic stability. Ethoxy’s electron-donating nature may also alter electronic interactions with biological targets .

Acetamide Side Chain Variations

  • N-Aryl Substitutions: The 4-methylphenyl group in the target compound contrasts with the 4-acetamidophenyl in .
  • Furan-Containing Analogs: describes 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamides. The furan ring introduces conjugated π-electrons and hydrogen-bonding capacity, which may enhance anti-exudative activity, as reported in rat models .

Core Structure Differences

  • Triazolo[4,3-b]pyridazine vs. Imidazo[1,2-b]pyridazine :
    highlights imidazopyridazines with methylsulfinyl/methylsulfonyl groups (e.g., compound 39). The imidazole core differs electronically from triazole, altering charge distribution and binding kinetics. Sulfoxide/sulfone groups in these analogs improve solubility but may reduce cell permeability .

Key Research Findings

  • Substituent Effects on Solubility : Pyridine-containing analogs (e.g., target compound) exhibit higher solubility than chlorophenyl derivatives, critical for oral administration .
  • Biological Activity Trends : Furan-substituted triazoles demonstrate marked anti-exudative effects, suggesting that heterocyclic substituents on the triazole ring enhance bioactivity .
  • Metabolic Considerations : Ethoxy and methylsulfonyl groups () may improve metabolic stability but require balancing with solubility limitations .

Biological Activity

N-(4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and kinase inhibition. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound is characterized by a multifaceted structure that includes a triazole ring, a pyridazine moiety, and a sulfanyl group. Its chemical formula is C18H19N5SC_{18}H_{19}N_5S, and it is classified under the category of triazole derivatives, which are known for their diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process crucial for various cellular functions including cell division and growth. The inhibition of these kinases can lead to reduced tumor growth and proliferation.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness against several cancer cell lines:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The IC50 values were reported as follows:
    • A549: 1.06±0.161.06\pm 0.16 μM
    • MCF-7: 1.23±0.181.23\pm 0.18 μM
    • HeLa: 2.73±0.332.73\pm 0.33 μM

These values indicate potent activity compared to established chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the triazole and pyridazine components significantly influence the compound's biological activity. For instance, substituents on the aromatic rings can enhance or diminish inhibitory potency against target kinases.

Table 1: Summary of Cytotoxicity and Kinase Inhibition Data

CompoundCell LineIC50 (μM)Kinase TargetReference
N-(4-methylphenyl)-2-{...}A5491.06 ± 0.16c-Met
N-(4-methylphenyl)-2-{...}MCF-71.23 ± 0.18c-Met
N-(4-methylphenyl)-2-{...}HeLa2.73 ± 0.33c-Met

Case Studies

In a notable study focused on triazolo-pyridazine derivatives, compounds similar to N-(4-methylphenyl)-2-{...} were evaluated for their inhibitory effects on c-Met kinase, which plays a critical role in tumor growth and metastasis. The results indicated that these compounds could effectively bind to the ATP-binding site of the kinase, disrupting its activity and leading to apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide?

  • Methodology : The synthesis involves multi-step organic reactions:

  • Step 1 : Preparation of pyridazine and triazole intermediates via cyclocondensation reactions using precursors like pyridin-4-yl boronic acid and hydrazine derivatives .
  • Step 2 : Coupling the sulfanyl acetamide moiety via nucleophilic substitution or thiol-ene reactions under inert atmospheres (e.g., nitrogen) .
  • Step 3 : Final purification using column chromatography or recrystallization with solvents like ethanol/dichloromethane mixtures .
    • Critical Parameters : Reaction temperatures (typically 60–100°C), choice of catalysts (e.g., Pd(PPh₃)₄ for cross-coupling), and solvent polarity optimization .

Q. How is the molecular structure of this compound validated?

  • Analytical Techniques :

  • X-ray crystallography for 3D conformation analysis .
  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity (>95%) .
  • High-Resolution Mass Spectrometry (HRMS) for molecular formula verification (e.g., C₂₀H₁₈N₆OS) .

Q. What are the stability considerations for this compound under varying pH conditions?

  • Experimental Design :

  • Conduct accelerated stability studies in buffers (pH 1–10) at 25°C and 40°C.
  • Monitor degradation via HPLC-UV at 254 nm, identifying hydrolytic cleavage of the acetamide or triazole groups under acidic/basic conditions .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved?

  • Contradiction Analysis :

  • Hypothesis 1 : Variability in cellular permeability due to crystallinity differences. Test via differential scanning calorimetry (DSC) to correlate polymorphic forms with bioactivity .
  • Hypothesis 2 : Off-target interactions. Use CRISPR-engineered cell lines to isolate target pathways (e.g., kinase inhibition assays) .
    • Methodology : Combine dose-response curves (IC₅₀) with proteomic profiling to identify secondary targets .

Q. What computational strategies optimize the compound’s binding affinity to pyridazine-targeted enzymes?

  • Approach :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with MAP kinases) using software like GROMACS .
  • Structure-Activity Relationship (SAR) : Modify the 4-methylphenyl group to electron-withdrawing substituents (e.g., -CF₃) and predict binding energy changes via docking tools (AutoDock Vina) .

Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?

  • Experimental Design :

  • Compare reaction rates in polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents.
  • Data Collection : Use kinetic studies (UV-Vis or LC-MS) to calculate activation energies (Eₐ) and identify solvent-dependent transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.